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Compound of Interest |

Compound Name: (1-Piperidin-2-ylethyl)amine
CAS No.: 15932-66-8; 57415-62-0
Cat. No.: B2440195
. J

Executive Summary & Structural Definition

Compound: (1-Piperidin-2-ylethyl)amine CAS Registry Number: 57415-62-0 Molecular
Formula: C

H
N

Molecular Weight: 128.22 g/mol IUPAC Name: 1-(Piperidin-2-yl)ethan-1-amine

The Isomer Challenge

In research and procurement, this compound is frequently confused with its linear isomer, 2-(2-
aminoethyl)piperidine (CAS 27578-60-5 / 15932-66-8). The distinction is non-trivial but
spectroscopically definitive.

o Target (Branched): Amine attached to the C1 of the ethyl side chain (chiral center at the side
chain).

e Isomer (Linear): Amine attached to the terminal C2 of the ethyl side chain.

This guide provides the diagnostic data required to validate the specific isomer using NMR, IR,
and MS.
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Mass Spectrometry (MS): The Primary Discriminator

Mass spectrometry offers the most rapid and definitive method for distinguishing the branched
isomer from the linear analog based on fragmentation patterns (Alpha-Cleavage Rule).

Fragmentation Mechanism

Primary amines undergo dominant

-cleavage adjacent to the nitrogen atom.

e Branched Isomer (Target):

o Structure: Piperidine ring attached to

o Mechanism: Cleavage occurs at the bond between the methine carbon and the piperidine

ring.
o Diagnostic Fragment: The formation of the ethylideniminium ion
yields a dominant peak at m/z 44.
e Linear Isomer (Common Impurity):

o Structure: Piperidine ring attached to

o Mechanism: Cleavage occurs at the

-bond relative to the amine (between the two methylene groups).

o Diagnostic Fragment: The formation of the methyleniminium ion

yields a dominant peak at m/z 30.

MS Data Table (El, 70 eV)
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(1-Piperidin-2- 2-(2-Aminoethyl)piperidine
Feature . )

ylethyl)amine (Branched) (Linear)
Molecular lon (M+) 128 (Weak) 128 (Weak)
Base Peak (100%) m/z 44 (Diagnostic) m/z 30 (Diagnostic)
Ring Fragment m/z 84 (Piperidinyl cation) m/z 84 (Piperidinyl cation)

Not observed (M - 15

Loss of Methyl m/z 113 (M - 15)

negligible)

Figure 1: Mechanistic differentiation of isomers via Mass Spectrometry alpha-cleavage
pathways.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3]

NMR provides structural confirmation of the carbon skeleton.[1] The presence of a methyl
doublet is the "smoking gun" for the branched isomer.

Protocol: Sample Preparation

e Solvent: CDCI

(Chloroform-d) is standard.

e Concentration: ~10-15 mg in 0.6 mL.
o Reference: TMS (0.00 ppm) or residual CHCI

(7.26 ppm).

» Note: As a diamine, chemical shifts of protons adjacent to nitrogen are pH-dependent.
Ensure the sample is free of acid salts (or use NaOD/D

O for salt forms).

N1H NMR Data (Predicted/Diagnostic)
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
Doublet (J ~6.5 Diagnostic:
i in oublet (J ~6.
Side Chain-CH 4 o5 _1 15 ) 3H Terminal methy
z
group.
] ) Piperidine C3,
Ring Protons 1.30-1.80 Multiplet 6H
C4, C5 protons.
Methine proton
Side Chain -CH- 2.80-2.95 Multiplet/Quartet 1H to amine (chiral
center).
. . Piperidine C2
Ring N-CH 2.50-2.70 Multiplet 1H
proton.
i Piperidine C6
Ring N-CH 3.00 - 3.15 Multiplet 2H P
protons.
Amine -NH Exchangeable
1.50 - 2.00 Broad Singlet 3H protons (shift
/NH

varies).

Contrast with Linear Isomer: The linear isomer 2-(2-aminoethyl)piperidine will display:

» No Doublet: Absence of the signal at ~1.1 ppm.

« Side Chain: Two distinct methylene signals (triplets/multiplets) rather than a methine quartet.

N13}C NMR Data (Decoupled)
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Shift (
Carbon Type Diagnostic Feature
» PpmM)
Methyl (-CH Present only in branched
18.0-22.0 ,
) isomer.
Methine (CH-NH
50.0 - 54.0 Side chain chiral center.
)
) Methine adjacent to ring
Ring C2 58.0 - 62.0 _
nitrogen.
) Methylene adjacent to ring
Ring C6 46.0 - 48.0 _
nitrogen.
Ring C3, C4, C5 24.0-32.0 Remaining ring carbons.

Infrared (IR) Spectroscopy

While less specific than NMR/MS for isomer differentiation, IR confirms functional groups.

Key Absorption Bands (Neat/ATR)
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Wavenumber (cm

Assignment Description
)
Weak doublet typical of
primary amines (
3350 - 3250 N-H Stretch
and
).
Strong. Aliphatic C-H (Ring
2960 - 2850 C-H Stretch
and Methyl).
Medium. Scissoring vibration
1580 - 1650 N-H Bend _ _
of primary amine.
Methyl group deformation
1380 C-H Bend N _
(Specific to branched isomer).
1100 - 1150 C-N Stretch C-N single bond stretching.

Experimental Validation Workflow

To ensure scientific integrity, follow this self-validating workflow when receiving a new batch of
material.

Figure 2: Decision tree for validating the identity of (1-Piperidin-2-ylethyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (1-
Piperidin-2-ylethyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2440195#spectroscopic-data-nmr-ir-ms-for-1-
piperidin-2-ylethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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